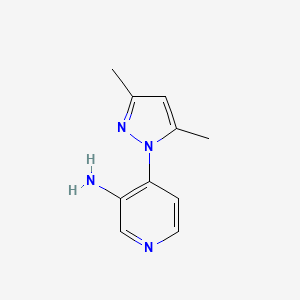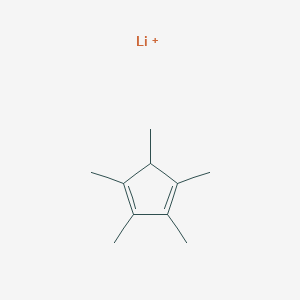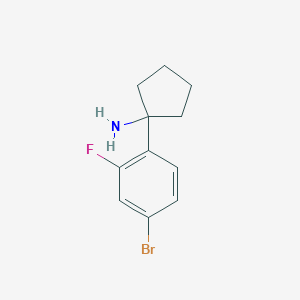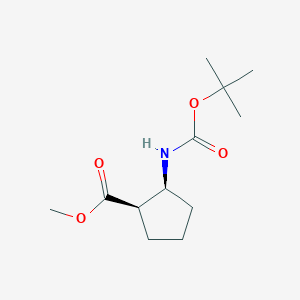![molecular formula C16H13N3 B11726569 8-[2-(Phenylmethylidene)hydrazin-1-YL]quinoline](/img/structure/B11726569.png)
8-[2-(Phenylmethylidene)hydrazin-1-YL]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(Phenylmethylidene)hydrazin-1-YL]quinoline typically involves the condensation reaction between 8-hydrazinylquinoline and benzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
8-[2-(Phenylmethylidene)hydrazin-1-YL]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.
Substitution: The phenylmethylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Hydrazine or amine derivatives of quinoline.
Substitution: Quinoline derivatives with substituted phenylmethylidene groups.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound has shown potential as a ligand for metal complexes, which can be used in biological assays and imaging.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 8-[2-(Phenylmethylidene)hydrazin-1-YL]quinoline involves its interaction with specific molecular targets. For instance, as an antischistosomal agent, it inhibits the cathepsin B1 enzyme in Schistosoma mansoni, disrupting the parasite’s nutrition and leading to its death . The compound’s hydrazone group allows it to form stable complexes with metal ions, which can be utilized in various biochemical assays.
類似化合物との比較
Similar Compounds
7-Chloro-4-[2-(phenylmethylidene)hydrazin-1-yl]quinoline: A similar compound with a chloro substituent on the quinoline ring.
8-[2-(1H-indol-3-yl)methylidene]hydrazin-1-yl]quinoline: A derivative with an indole group instead of a phenyl group.
Uniqueness
8-[2-(Phenylmethylidene)hydrazin-1-YL]quinoline is unique due to its specific hydrazone linkage and the presence of a phenylmethylidene group. This structure imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to form stable metal complexes and its potential as an antischistosomal agent highlight its versatility and significance in scientific research.
特性
分子式 |
C16H13N3 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC名 |
N-(benzylideneamino)quinolin-8-amine |
InChI |
InChI=1S/C16H13N3/c1-2-6-13(7-3-1)12-18-19-15-10-4-8-14-9-5-11-17-16(14)15/h1-12,19H |
InChIキー |
KVBAKISPEJCLJV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=NNC2=CC=CC3=C2N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(2-Methylpropyl)carbamoyl]prop-2-enoic acid](/img/structure/B11726498.png)
![2-[3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B11726500.png)


![ethyl 3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate](/img/structure/B11726516.png)

![2-chloroethyl N-[2-(furan-2-yl)ethenyl]carbamate](/img/structure/B11726545.png)
![5-{[(4-Methyl-1,3-thiazol-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11726546.png)
![4-[(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11726547.png)


